N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system with sulfur and nitrogen atoms. Key structural attributes include:
- A 3-(4-methoxyphenyl) substituent at position 3 of the thienopyrimidinone ring.
- A thioacetamide bridge (-S-CH2-CONH-) at position 2, linking the core to a 3,4-dimethoxyphenyl group. The methoxy groups enhance solubility compared to alkyl or halogen substituents, while the thioacetamide moiety provides structural flexibility for target interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-29-16-7-5-15(6-8-16)26-22(28)21-17(10-11-32-21)25-23(26)33-13-20(27)24-14-4-9-18(30-2)19(12-14)31-3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRTZSFMGFLFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on available literature.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 569.69 g/mol. The structural features include:
- Thieno[3,2-d]pyrimidine ring : Known for various biological activities.
- Methoxy groups : These can enhance lipophilicity and potentially modulate biological interactions.
Structural Representation
| Feature | Description |
|---|---|
| Molecular Formula | C31H27N3O4S2 |
| Molecular Weight | 569.69 g/mol |
| SMILES | COC1=CC=C(C=C1)N=C2... |
Synthesis
The synthesis of this compound often involves multi-step reactions, including the formation of thieno[3,2-d]pyrimidine derivatives followed by acetamide formation. Various methods such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thieno[3,2-d]pyrimidine derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
A study focusing on related compounds demonstrated that modifications in the methoxy groups significantly influenced their cytotoxicity against cancer cells. The presence of methoxy substituents is believed to improve the interaction with cancer cell receptors .
Antidiabetic Properties
In vivo evaluations have indicated potential antidiabetic effects of thieno[3,2-d]pyrimidine derivatives. These compounds may enhance insulin sensitivity and reduce blood glucose levels in diabetic models . The mechanism is thought to involve modulation of glucose uptake pathways.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives.
- Methodology : MTT assay was used to determine cell viability in various cancer cell lines.
- Results : Significant reduction in cell viability was observed at specific concentrations, indicating potential as an anticancer agent.
-
Antidiabetic Evaluation :
- Objective : To assess the impact on blood glucose levels in diabetic rats.
- Methodology : Administration of the compound over four weeks with regular monitoring of blood glucose levels.
- Results : A marked decrease in glucose levels was recorded, suggesting effective antidiabetic properties.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following structural characteristics:
- Molecular Formula : C27H27N3O5S2
- IUPAC Name : N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Anticancer Properties
Research has indicated that N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies
In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's ability to modulate signaling pathways associated with cancer progression was also highlighted.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that suggests potential for development into a therapeutic agent for bacterial infections.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in preclinical models. Its mechanism appears to involve inhibition of pro-inflammatory cytokines.
Case Study: In Vivo Models
In vivo experiments demonstrated that administration of the compound significantly reduced edema in animal models of inflammation. This suggests its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs from the evidence:
Key Observations:
Pyrimidinones (e.g., Compound 18) with simpler cores show specificity for kinase targets like CK1 .
Substituent Effects: Methoxy groups (target compound, Compound 12) improve water solubility but reduce membrane permeability compared to alkyl (618427-68-2) or trifluoromethyl (Compound 18) groups . Sulfamoyl (Compound 12) and thiazolidinone (Compound 5) substituents introduce polar or rigid moieties, impacting target selectivity .
Biological Activity :
- Antimicrobial activity in Compound 12 correlates with the sulfamoyl group’s ability to disrupt bacterial folate synthesis .
- Kinase inhibition in Compound 18 is attributed to the trifluoromethylbenzothiazole group’s electronegativity, which enhances ATP-binding site interactions .
Synthetic Routes: Thioacetamide linkages are commonly introduced via alkylation of thiol-containing cores (e.g., thienopyrimidinones) with chloroacetamides (see ) . Substituent diversity (e.g., methoxy vs. sulfamoyl) is achieved through tailored starting materials (e.g., 4-methoxyphenylhydrazine in ) .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, starting with the cyclization of precursors to form the thieno[3,2-d]pyrimidine core, followed by functionalization with methoxyphenyl and dimethoxyphenyl groups. Key steps include:
- Core Formation : Cyclization under acidic/basic conditions (e.g., using H₂SO₄ or KOH) to construct the fused thienopyrimidine ring .
- Thioacetamide Linkage : Coupling via nucleophilic substitution between the thiol group on the pyrimidine ring and a chloroacetyl intermediate .
- Optimization : Control reaction temperature (e.g., 60–80°C for cyclization), use polar aprotic solvents (DMF or DMSO), and employ catalysts like triethylamine to enhance yields . Analytical techniques such as HPLC and NMR should monitor intermediate purity (>95%) and confirm structural integrity .
Q. How can researchers confirm the structural identity of this compound?
Use a combination of spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and sulfur/amide linkages .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z ~537.12) .
- HPLC : Ensure >98% purity with a C18 column (acetonitrile/water gradient) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial Activity : Test MIC values against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from variations in substituent positions or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. chloro groups) and compare IC₅₀ values .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) with standardized cell lines .
- Computational Modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., EGFR) .
Q. What experimental designs are recommended for studying metabolic stability?
- Microsomal Incubation : Use liver microsomes (human/rat) to assess phase I metabolism (CYP450 enzymes) over 60 minutes .
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., demethylated or oxidized derivatives) .
- pH Stability Tests : Evaluate degradation in buffers (pH 1–10) to identify labile functional groups (e.g., thioether bonds) .
Q. How can researchers elucidate the mechanism of action for this compound?
Combine biochemical and omics approaches:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified target proteins (e.g., kinases) .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution if crystallography fails due to solubility issues .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin-based formulations .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
Q. What strategies mitigate synthetic byproducts during thioacetamide coupling?
- Temperature Control : Maintain reactions at 0–5°C to suppress disulfide formation .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .
Key Recommendations
- Prioritize HPLC and NMR for quality control during synthesis .
- Use SAR-driven modifications to enhance target selectivity .
- Validate biological activity in orthogonal assays to minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
